molecular formula C15H23NO4 B15306987 tert-Butyl (R)-(1-(4-ethoxyphenyl)-2-hydroxyethyl)carbamate

tert-Butyl (R)-(1-(4-ethoxyphenyl)-2-hydroxyethyl)carbamate

Cat. No.: B15306987
M. Wt: 281.35 g/mol
InChI Key: GOTGJLLWSQHSEE-ZDUSSCGKSA-N
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Description

tert-Butyl N-[(1R)-1-(4-ethoxyphenyl)-2-hydroxyethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an ethoxyphenyl group, and a hydroxyethyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-(4-ethoxyphenyl)-2-hydroxyethyl]carbamate

InChI

InChI=1S/C15H23NO4/c1-5-19-12-8-6-11(7-9-12)13(10-17)16-14(18)20-15(2,3)4/h6-9,13,17H,5,10H2,1-4H3,(H,16,18)/t13-/m0/s1

InChI Key

GOTGJLLWSQHSEE-ZDUSSCGKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@H](CO)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(CO)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-1-(4-ethoxyphenyl)-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate ethoxyphenyl derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction of tert-butyl carbamate with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods are critical factors in industrial production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl groups back to alcohols.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid under controlled conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology and Medicine: In biological research, it can be used as a protecting group for amines, facilitating the synthesis of complex molecules

Industry: In the industrial sector, the compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-1-(4-ethoxyphenyl)-2-hydroxyethyl]carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ethoxyphenyl group can participate in aromatic interactions, while the hydroxyethyl group can engage in hydrogen bonding and other polar interactions.

Comparison with Similar Compounds

Uniqueness: The presence of the ethoxyphenyl and hydroxyethyl groups in tert-butyl N-[(1R)-1-(4-ethoxyphenyl)-2-hydroxyethyl]carbamate provides unique reactivity and interactions compared to simpler carbamates

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